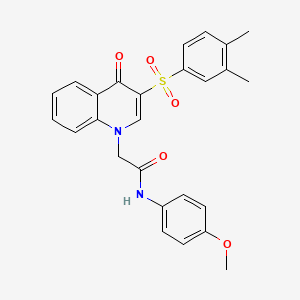
2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Fluorescent Properties
Research into amide-containing isoquinoline derivatives, similar in structure to the compound of interest, has shown that these compounds exhibit unique structural and fluorescent properties. For instance, studies have demonstrated that certain isoquinoline derivatives form crystalline solids and host-guest complexes with enhanced fluorescence emission at lower wavelengths compared to the parent compound. This suggests potential applications in materials science, particularly in the development of fluorescent materials for sensing and imaging technologies (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthesis and Molecular Structure Analysis
Another study focused on the synthesis and molecular structure confirmation of a similar compound, providing insights into the chemical synthesis routes and the structural confirmation techniques such as IR, NMR, and mass spectral data. This highlights the compound's relevance in synthetic chemistry and the importance of structural analysis in understanding its properties (Hayun, M. Hanafi, Arry Yanuar, S. Hudiyono, 2012).
Photocatalytic Applications
The photocatalytic activity of compounds involving quinoline structures, particularly in generating singlet oxygen and photooxidation processes, has been documented. This suggests potential applications in environmental and green chemistry, where such compounds could be used as photocatalysts for pollution remediation or in synthetic pathways that require specific oxidizing conditions (Li-ping Li, B. Ye, 2019).
Crystal Structure and Drug Design
The crystal structure analysis of related compounds provides valuable information for drug design, particularly in understanding how modifications in molecular structure can influence biological activity and interactions with biological targets. Such studies can inform the design of new therapeutic agents with improved efficacy and specificity (I. Celik, M. Akkurt, A. Jarrahpour, J. A. Rad, Ö. Çelik, 2015).
Cytotoxic Activity and Pharmacological Potential
The investigation of novel sulfonamide derivatives, including those structurally related to the compound of interest, has revealed significant cytotoxic activity against cancer cell lines. This underscores the potential of such compounds in the development of new anticancer therapies, showcasing the importance of continued research in medicinal chemistry (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).
特性
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-17-8-13-21(14-18(17)2)34(31,32)24-15-28(23-7-5-4-6-22(23)26(24)30)16-25(29)27-19-9-11-20(33-3)12-10-19/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCWIHKGTUKZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


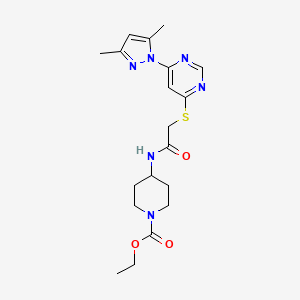
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole](/img/structure/B2974838.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2974840.png)

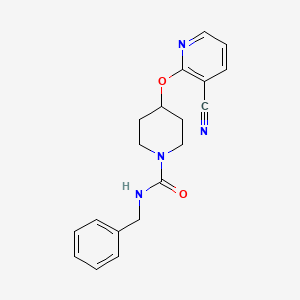
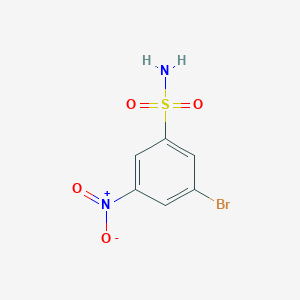
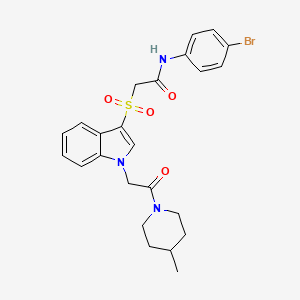
![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2974849.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea](/img/structure/B2974851.png)


![2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B2974856.png)